2-Amino-2-(1-tert-butoxycarbonyl-3,3-dimethyl-4-piperidyl)acetic acid
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Overview
Description
(2S)-2-amino-2-(1-tert-butoxycarbonyl-3,3-dimethyl-4-piperidyl)acetic acid is a complex organic compound with a unique structure that includes a piperidine ring, a tert-butoxycarbonyl group, and an amino acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-amino-2-(1-tert-butoxycarbonyl-3,3-dimethyl-4-piperidyl)acetic acid typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the piperidine ring, introduction of the tert-butoxycarbonyl group, and incorporation of the amino acid moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods aim to maximize efficiency, reduce costs, and ensure consistent quality. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-amino-2-(1-tert-butoxycarbonyl-3,3-dimethyl-4-piperidyl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, pH, and solvent choice are crucial for achieving the desired products.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
(2S)-2-amino-2-(1-tert-butoxycarbonyl-3,3-dimethyl-4-piperidyl)acetic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2S)-2-amino-2-(1-tert-butoxycarbonyl-3,3-dimethyl-4-piperidyl)acetic acid involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies on its molecular interactions and pathways are essential to understand its full potential.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other piperidine derivatives and amino acid analogs. Examples are:
- (2S)-2-amino-2-(1-tert-butoxycarbonyl-3,3-dimethyl-4-piperidyl)propionic acid
- (2S)-2-amino-2-(1-tert-butoxycarbonyl-3,3-dimethyl-4-piperidyl)butyric acid
Uniqueness
The uniqueness of (2S)-2-amino-2-(1-tert-butoxycarbonyl-3,3-dimethyl-4-piperidyl)acetic acid lies in its specific structural features, such as the tert-butoxycarbonyl group and the piperidine ring. These features confer distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C14H26N2O4 |
---|---|
Molecular Weight |
286.37 g/mol |
IUPAC Name |
2-amino-2-[3,3-dimethyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]acetic acid |
InChI |
InChI=1S/C14H26N2O4/c1-13(2,3)20-12(19)16-7-6-9(10(15)11(17)18)14(4,5)8-16/h9-10H,6-8,15H2,1-5H3,(H,17,18) |
InChI Key |
IUQWQFOPEBQQJF-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CN(CCC1C(C(=O)O)N)C(=O)OC(C)(C)C)C |
Origin of Product |
United States |
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